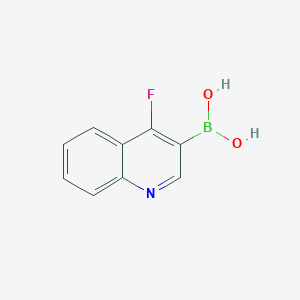

(4-fluoroquinolin-3-yl)boronic Acid

Description

BenchChem offers high-quality (4-fluoroquinolin-3-yl)boronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-fluoroquinolin-3-yl)boronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoroquinolin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFUWHBBRKKHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2N=C1)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-11-6 | |

| Record name | (4-fluoroquinolin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Growing Importance of Quinoline Boronic Acid Derivatives

Quinoline-boronic acid derivatives represent a confluence of two molecular entities that have independently proven their value in chemical and pharmaceutical research. The quinoline (B57606) core, a bicyclic aromatic heterocycle, is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The incorporation of a boronic acid moiety onto this framework introduces a versatile functional group that opens up a vast chemical space for further molecular elaboration.

The boronic acid group is renowned for its role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. nih.gov This reaction allows for the efficient and modular assembly of complex molecules, making quinoline-boronic acids valuable building blocks in the synthesis of novel compounds. nih.gov Beyond their synthetic utility, the boronic acid group itself can impart unique biological activities. It is known to form reversible covalent bonds with diols, a feature exploited in the design of sensors and drug delivery systems. wikipedia.orgresearchgate.net For instance, the boronic acid moiety can interact with the active sites of certain enzymes, leading to potent and selective inhibition. nih.govnih.gov This dual functionality—as a synthetic handle and a pharmacologically active group—underpins the significance of quinoline-boronic acid derivatives in the quest for new therapeutic agents and advanced materials. researchgate.netnih.gov

A Brief History of Boronic Acids in Organic Synthesis

The journey of boronic acids in organic chemistry began in 1860 when Edward Frankland first reported the synthesis and isolation of a boronic acid. wikipedia.orgwiley-vch.de He prepared ethylboronic acid through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation. wikipedia.orgwiley-vch.de Despite this early discovery, boronic acids remained largely a chemical curiosity for over a century. wiley-vch.de

It wasn't until the latter half of the 20th century that their synthetic potential began to be fully realized. The development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling introduced in 1979, catapulted boronic acids to the forefront of organic synthesis. nih.gov This reaction's tolerance of a wide range of functional groups, its stereospecificity, and the generally low toxicity of the boron-containing byproducts made it an exceptionally powerful tool for chemists. nih.gov

Today, a variety of methods exist for the synthesis of boronic acids, including the reaction of organometallic reagents with borate esters and palladium-catalyzed borylation reactions. molecularcloud.org Their stability, ease of handling, and the commercial availability of a vast array of derivatives have solidified their status as indispensable reagents in both academic and industrial research. wikipedia.orgwiley-vch.de

Research Focus on 4 Fluoroquinolin 3 Yl Boronic Acid

Direct Boronation Strategies for Fluorinated Quinolines

Direct borylation methods offer an efficient route to boronic acids by converting a carbon-halogen or a carbon-hydrogen bond directly into a carbon-boron bond on a pre-formed fluorinated quinoline ring.

Halogen-Metal Exchange and Subsequent Boron Quenching

A classic and reliable strategy for the synthesis of arylboronic acids is the halogen-metal exchange followed by quenching with a boron-containing electrophile. This pathway is contingent on the availability of a suitable halogenated precursor, namely 3-halo-4-fluoroquinoline (e.g., 3-bromo- (B131339) or 3-iodo-4-fluoroquinoline).

The process typically involves the treatment of the haloquinoline with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., ≤ -55 °C) to facilitate a halogen-lithium exchange. nih.gov This generates a highly reactive organolithium intermediate, (4-fluoroquinolin-3-yl)lithium. This intermediate is then "quenched" by the addition of a trialkyl borate (B1201080), most commonly triisopropyl borate [B(O-i-Pr)₃]. The reaction mixture is subsequently hydrolyzed under acidic conditions to yield the final (4-fluoroquinolin-3-yl)boronic acid. This method's success hinges on the selective formation of the organolithium species at the C3 position without unwanted side reactions.

Alternatively, palladium-catalyzed borylation of a 3-halo-4-fluoroquinoline with a boron source like pinacol (B44631) borane (B79455) (HBpin) or bis(pinacolato)diboron (B136004) (B₂pin₂) represents a powerful method. Current time information in Bangalore, IN. This approach, a variation of the Suzuki-Miyaura coupling, uses a palladium catalyst, often combined with a specialized phosphine (B1218219) ligand, and a base to couple the aryl halide with the boron reagent. Current time information in Bangalore, IN. While highly effective for a wide range of aryl halides, optimization is crucial to ensure high conversion and avoid dehalogenation or other side reactions. Current time information in Bangalore, IN.

C-H Borylation Approaches for Quinolines

Direct C-H borylation has emerged as a highly atom-economical method for synthesizing arylboronic esters. This transformation is typically catalyzed by iridium complexes, often paired with bidentate nitrogen or phosphine ligands. acs.orgresearchgate.net For quinolines, the regioselectivity of C-H borylation is governed by a combination of steric and electronic factors. google.com

Research has shown that iridium-catalyzed borylation of the quinoline ring often favors positions like C7 or C8, which are sterically accessible and electronically activated. acs.orggoogle.com Directing the borylation to the C3 position of a 4-fluoroquinoline (B121766) presents a significant challenge. The fluorine atom at C4 is a strong electron-withdrawing group, which would electronically deactivate the C3 position towards electrophilic borylation catalysts. Furthermore, the nitrogen atom in the quinoline ring can coordinate to the metal center, influencing the catalytic cycle and directing the functionalization to other positions. Overcoming these inherent selectivities to favor the C3 position would require the design of highly specific catalysts or the use of directing groups to steer the borylation.

Precursor Synthesis and Functionalization Routes

When direct borylation is not feasible or efficient, a multi-step approach involving the synthesis and subsequent functionalization of a suitable precursor is employed.

Preparation of Halogenated Quinolines as Intermediates

The synthesis of (4-fluoroquinolin-3-yl)boronic acid via halogen-metal exchange or cross-coupling necessitates the prior synthesis of a 3-halo-4-fluoroquinoline. A key development in this area is the metal-free, regioselective iodination of quinolines at the C3 position. researchgate.net This method allows for the preparation of 3-iodoquinolines in good yields, which are ideal precursors for subsequent transformations. researchgate.net Applying such a procedure to 4-fluoroquinoline would be a direct route to the required 3-iodo-4-fluoroquinoline intermediate.

More complex, multi-step syntheses can also be employed. For instance, a practical route has been reported for the synthesis of 4-bromo-3-fluoro-6-methoxyquinoline (B8469070) starting from 2,4-dichloro-3-fluoroquinoline. google.com Such established routes for similarly substituted haloquinolines can be adapted to produce the specific 3-halo-4-fluoroquinoline needed for borylation. General methods for quinoline synthesis, such as the Friedländer or Conrad-Limpach reactions, followed by selective halogenation, provide another versatile, albeit longer, pathway to these crucial intermediates. nih.govnih.gov

Conversion of Organometallic Intermediates to Boronic Acid

The conversion of the organometallic intermediate, typically an organolithium or organomagnesium (Grignard) reagent, to the boronic acid is a pivotal step. As described in section 2.1.1, this is most commonly achieved by reacting the nucleophilic organometallic species with a trialkyl borate, such as triisopropyl borate or trimethyl borate.

The initial product of this reaction is a boronate ester. Careful acidic work-up (hydrolysis) is required to cleave the borate ester and furnish the final boronic acid. It is also possible to isolate the intermediate boronate ester, for example, a pinacol ester formed from reaction with bis(pinacolato)diboron, which can be a more stable and easily purified compound. This boronate ester can then be hydrolyzed to the boronic acid in a separate step, for instance, by treatment with a base like lithium hydroxide (B78521) followed by acidification, or by using reagents like iron(III) chloride. researchgate.netnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic route to (4-fluoroquinolin-3-yl)boronic acid is highly dependent on the careful optimization of reaction conditions. For palladium-catalyzed borylations and iridium-catalyzed C-H borylations, several factors are critical.

For palladium-catalyzed borylation , the choice of ligand is paramount. Studies on related aryl halide borylations show that bulky, electron-rich dialkylbiarylphosphine ligands often provide highly active catalysts that promote efficient conversion at low catalyst loadings. Current time information in Bangalore, IN. The base used (e.g., potassium acetate, cesium carbonate) and the solvent (e.g., THF, dioxane, toluene) also significantly impact the reaction rate and yield.

The table below, based on data from analogous palladium-catalyzed borylation reactions, illustrates typical parameters that are optimized.

| Entry | Catalyst (mol %) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(dba)₂ (3.0) | XPhos | KOAc | Dioxane | 80 | Low |

| 2 | PdCl₂(dppf) (3.0) | - | KOAc | Dioxane | 80 | Moderate |

| 3 | Pd(OAc)₂ (2.0) | SPhos | K₃PO₄ | Toluene | 100 | High |

| Data is illustrative and based on findings for analogous aryl halide borylations. |

For iridium-catalyzed C-H borylation , optimization focuses on the iridium precursor, the specific bidentate nitrogen ligand (such as dtbpy or phenanthroline), and the solvent. researchgate.net Temperature plays a crucial role, with higher temperatures sometimes leading to a loss of regioselectivity. researchgate.net

The following interactive table shows optimization variables for a representative Ir-catalyzed borylation, highlighting the sensitivity of the reaction to different components.

| Entry | Ligand (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | dtbpy (3.0) | CPME | 100 | 12 | No conversion |

| 2 | phen (3.0) | THF | 80 | 18 | 75 |

| 3 | dtbpy (3.0) | THF | 80 | 12 | 98 |

| Data adapted from optimization studies on 6-fluoroquinolines. researchgate.net |

By systematically adjusting these parameters—catalyst, ligand, base, solvent, and temperature—chemists can maximize the yield and regioselectivity of the desired (4-fluoroquinolin-3-yl)boronic acid, making the synthesis both efficient and scalable.

Ligand and Catalyst Effects in Boronation Reactions

The regioselective synthesis of quinoline boronic acids is significantly influenced by the choice of catalyst and coordinating ligands. Iridium-catalyzed C-H borylation has emerged as a powerful method for the functionalization of heteroarenes, offering a direct route to valuable organoboronate esters. nih.govacs.org In the context of fluoroquinolines, the catalyst system often comprises an iridium(I) precursor, such as [Ir(OMe)COD]₂, and a bidentate nitrogen-containing ligand. nih.gov

The ligand plays a crucial role in determining the reaction's efficiency and regioselectivity. For the borylation of substituted quinolines, ligands like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy) have demonstrated superior reactivity. nih.gov The use of 1,10-phenanthroline (B135089) (phen) has also been noted, although dtbpy generally provides higher yields under similar conditions. nih.gov Computational studies on related systems have revealed that the ligand can influence the energy profile of the catalytic cycle, including the crucial C-H bond activation step, thereby dictating the preferred site of borylation. nih.gov For instance, in the borylation of benzaldehyde, switching the ligand from 8-aminoquinoline (B160924) to tetramethylphenanthroline can shift the regioselectivity from the ortho to the meta position. nih.gov

Table 1: Effect of Ligand on Iridium-Catalyzed Borylation

| Ligand | Catalyst System | Substrate Scope | Key Observations | Reference |

|---|---|---|---|---|

| 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy) | [Ir(OMe)COD]₂/B₂pin₂ | Fluoroquinolines | Superior reactivity and high yields observed. | nih.gov |

| 1,10-phenanthroline (phen) | [Ir(OMe)COD]₂/B₂pin₂ | Fluoroquinolines | Effective, but generally results in lower yields compared to dtbpy. | nih.gov |

| Tetramethylphenanthroline | Iridium(I) precursor | Heteroarenes | Enables borylation at positions distal to nitrogen atoms. | acs.org |

| 8-aminoquinoline (8-AQ) | Iridium(I) precursor | Benzaldehyde | Directs borylation to the ortho position. | nih.gov |

Solvent and Temperature Influence on Reaction Efficacy

The choice of solvent and the reaction temperature are critical parameters that significantly impact the yield and efficiency of the synthesis of (4-fluoroquinolin-3-yl)boronic acid. In iridium-catalyzed C-H borylation reactions of fluoroquinolines, various organic solvents have been explored to optimize the reaction conditions.

The temperature of the reaction is another crucial factor. Higher temperatures are often required to overcome the activation energy of the C-H bond cleavage step. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing potential side reactions or decomposition of the catalyst and product. For the borylation of 6-fluoroquinolines, temperatures ranging from 60 °C to 100 °C have been successfully employed. nih.gov

Table 2: Influence of Solvent and Temperature on Fluoroquinoline Borylation

| Solvent | Temperature (°C) | Observed Yield | Reference |

|---|---|---|---|

| Cyclopentyl methyl ether (CPME) | 100 | High | nih.gov |

| Tetrahydrofuran (THF) | 80 | Good | nih.gov |

| Methyl tert-butyl ether (MTBE) | 60 | Moderate | nih.gov |

Advanced Synthetic Techniques for Scalable Production

The demand for (4-fluoroquinolin-3-yl)boronic acid in larger quantities for pharmaceutical development and other applications necessitates the development of advanced and scalable synthetic methods. Flow chemistry and green chemistry principles are at the forefront of these efforts.

Flow Chemistry Applications in Boronic Acid Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processes for the production of boronic acids. nih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scalability. nih.gov

While specific studies on the flow synthesis of (4-fluoroquinolin-3-yl)boronic acid are not extensively reported, the general principles have been successfully applied to the synthesis of other aryl boronic acids. nih.gov A common approach involves the reaction of an aryl halide with an organolithium reagent or a Grignard reagent to form an organometallic intermediate, which is then quenched with a borate ester. In a flow setup, streams of the reactants can be continuously mixed and reacted in a microreactor or a tube reactor with precise temperature control. This minimizes the handling of hazardous organometallic intermediates and allows for rapid optimization of reaction conditions. The short reaction times, often on the order of seconds to minutes, can lead to higher throughput and improved product purity. nih.gov

Green Chemistry Principles in the Synthesis of (4-fluoroquinolin-3-yl)boronic Acid

The application of green chemistry principles to the synthesis of (4-fluoroquinolin-3-yl)boronic acid aims to reduce the environmental impact of the chemical process. mdpi.com This involves the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient reaction conditions. mdpi.com

Several strategies can be employed to make the synthesis greener. The use of catalytic methods, such as the iridium-catalyzed C-H borylation, is inherently a green approach as it avoids the need for stoichiometric amounts of activating reagents. nih.govacs.org Furthermore, the development of catalyst systems that can be recycled and reused would enhance the sustainability of the process. nih.gov

Solvent selection is another key aspect of green chemistry. While organic solvents are often necessary, there is a growing interest in using greener alternatives such as water, ionic liquids, or supercritical fluids. mdpi.com For quinoline synthesis in general, methods utilizing water as a solvent or even solvent-free conditions have been reported, often in conjunction with microwave irradiation to accelerate the reaction. researchgate.net While direct application to (4-fluoroquinolin-3-yl)boronic acid synthesis needs further investigation, these approaches highlight a promising direction for more environmentally friendly production. The principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, also guide the development of greener synthetic routes. mdpi.com

Suzuki-Miyaura Cross-Coupling with (4-fluoroquinolin-3-yl)boronic Acid

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. libretexts.org (4-Fluoroquinolin-3-yl)boronic acid serves as an effective nucleophilic partner in these reactions, enabling the formation of carbon-carbon bonds with various organic electrophiles.

Palladium catalysts are the most extensively used catalysts for Suzuki-Miyaura cross-coupling reactions. libretexts.orgrsc.org The coupling of (4-fluoroquinolin-3-yl)boronic acid with a variety of aryl and heteroaryl halides, catalyzed by palladium complexes, provides a direct route to biaryl and heteroaryl-substituted quinolines. These reactions typically proceed via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the use of bulky biarylmonophosphine ligands has been shown to be highly effective in the palladium-catalyzed Suzuki-Miyaura reaction of aryl chlorides with arylboronic acids. springernature.com While specific examples detailing the coupling of (4-fluoroquinolin-3-yl)boronic acid are not always explicitly available, the general principles of Suzuki-Miyaura reactions with heteroarylboronic acids are well-established. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Specific conditions for (4-fluoroquinolin-3-yl)boronic acid may vary.

| Aryl/Heteroaryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High |

| 2-Chloropyridine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Good |

| 1-Iodonaphthalene | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | High |

Nickel catalysis has emerged as a powerful and more cost-effective alternative to palladium for various cross-coupling reactions, including the Suzuki-Miyaura coupling. nih.govrsc.org Nickel catalysts can effectively couple arylboronic acids with a range of electrophiles, sometimes exhibiting unique reactivity and selectivity compared to their palladium counterparts. For instance, nickel catalysts have been successfully employed for the cross-coupling of 2-fluorobenzofurans with arylboronic acids through the activation of aromatic C–F bonds. beilstein-journals.orgnih.gov This suggests the potential for nickel-catalyzed couplings involving (4-fluoroquinolin-3-yl)boronic acid, where the fluorine substituent might also play a role in the reaction mechanism.

A notable application of nickel catalysis is the cross-coupling of redox-active esters with boronic acids, providing an alternative to the traditional use of aryl halides. nih.gov This strategy expands the scope of accessible starting materials for Suzuki-Miyaura type reactions.

The choice of ligand is critical in controlling the outcome of Suzuki-Miyaura reactions. clockss.org Ligands modulate the steric and electronic properties of the metal center, influencing the rates of oxidative addition, transmetalation, and reductive elimination. For challenging couplings, such as those involving sterically hindered substrates or less reactive halides, the development of specialized ligands has been instrumental. Biarylphosphine ligands, for example, have demonstrated significant improvements in the cross-coupling of aryl and heteroaryl bromides with alkylboronic acids. clockss.org The design of ligands that can stabilize the catalytic species and promote efficient turnover is an ongoing area of research with direct implications for reactions involving (4-fluoroquinolin-3-yl)boronic acid.

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond the well-established Suzuki-Miyaura reaction, (4-fluoroquinolin-3-yl)boronic acid can participate in a range of other transition metal-catalyzed transformations, further expanding its synthetic utility.

Rhodium catalysts are particularly effective in promoting the 1,4-conjugate addition of organoboronic acids to α,β-unsaturated compounds. nih.gov This reaction provides a powerful method for the formation of carbon-carbon bonds at the β-position of enones, enoates, and other activated alkenes. The asymmetric variant of this reaction, using chiral rhodium complexes, allows for the stereoselective synthesis of valuable chiral building blocks. rsc.org The addition of (4-fluoroquinolin-3-yl)boronic acid to various Michael acceptors, catalyzed by rhodium complexes, would lead to the formation of β-(4-fluoroquinolin-3-yl) substituted carbonyl compounds and their derivatives. These additions are often carried out under mild conditions and tolerate a wide range of functional groups. nih.govnih.gov

Table 2: Illustrative Rhodium-Catalyzed 1,4-Addition of (4-fluoroquinolin-3-yl)boronic Acid This table is a conceptual representation based on known rhodium-catalyzed reactions.

| Michael Acceptor | Catalyst | Ligand | Solvent | Product |

|---|---|---|---|---|

| Methyl vinyl ketone | [Rh(cod)₂]BF₄ | BINAP | Dioxane/H₂O | 4-(4-fluoroquinolin-3-yl)butan-2-one |

| Cyclohexenone | [Rh(acac)(CO)₂] | (S)-BINAP | Toluene | (S)-3-(4-fluoroquinolin-3-yl)cyclohexanone |

| Acrylonitrile | Rh(I) complex | - | THF | 3-(4-fluoroquinolin-3-yl)propanenitrile |

Copper catalysis offers a complementary approach to palladium and nickel for cross-coupling reactions involving boronic acids. organic-chemistry.org Copper-mediated couplings are particularly useful for the formation of carbon-heteroatom bonds, such as C-N and C-S bonds. For instance, copper-mediated reactions have been developed for the amidation of boronic acids. nih.govlookchem.com While specific examples with (4-fluoroquinolin-3-yl)boronic acid are not extensively documented, the general methodologies suggest its potential application in forming N-(4-fluoroquinolin-3-yl) amides and other heteroatom-linked quinoline derivatives. Copper catalysts have also been shown to mediate the stereospecific cross-coupling of alkylboronic esters with various electrophiles. nih.gov

Chemoselectivity and Regioselectivity in Coupling Reactions Involving (4-fluoroquinolin-3-yl)boronic Acid

The chemoselectivity and regioselectivity of cross-coupling reactions are pivotal for the synthesis of complex molecules, dictating which functional groups react and at which position. In the context of (4-fluoroquinolin-3-yl)boronic acid, these factors are influenced by the electronic properties of the quinoline ring, the nature of the coupling partners, and the reaction conditions, including the choice of catalyst, ligand, and base.

The quinoline scaffold is a privileged heterocycle in medicinal chemistry, and the introduction of a fluorine atom and a boronic acid group at the 4- and 3-positions, respectively, presents unique reactivity patterns. The fluorine atom at the C4-position acts as a moderate directing group and influences the electron density of the aromatic system. nih.gov The boronic acid at the C3-position is the reactive site for Suzuki-Miyaura cross-coupling, a widely used carbon-carbon bond-forming reaction. researchgate.net

The control of selectivity in reactions with polyfunctional molecules is a significant challenge. For instance, in Suzuki-Miyaura reactions, chemoselectivity can often be achieved by leveraging the different reactivities of various boron species. While boronic acids are common, related compounds like boronic acid pinacol (BPin) esters or MIDA boronates can be used to tune reactivity and achieve sequential couplings. core.ac.uk This control is often governed by the kinetics of transmetalation to the palladium catalyst.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide deprotonation to an adjacent ortho-position using a strong base, typically an organolithium reagent. youtube.com The resulting aryllithium species can then react with an electrophile.

In the quinoline system, the nitrogen atom can act as a directing group, facilitating lithiation at the C2 or C8 positions. However, the presence and nature of other substituents are critical. For a substrate like a 4-fluoroquinoline, the fluorine atom itself is a moderate directing group. nih.gov While specific studies on the directed ortho-metalation of (4-fluoroquinolin-3-yl)boronic acid are not prevalent in the surveyed literature, general principles suggest that the nitrogen atom and the fluorine atom would compete in directing the metalation. The strong electron-withdrawing nature of the fluorine atom can increase the acidity of the neighboring protons, potentially influencing the site of deprotonation.

A related strategy involves a one-pot DoM-boronation sequence, which has been successfully applied to pyridine (B92270) derivatives to generate pyridyl boronic acids in situ, thus avoiding the isolation of often unstable intermediates. beilstein-journals.org A similar approach could hypothetically be envisioned for the synthesis of substituted (4-fluoroquinolin-3-yl)boronic acid derivatives, where a directing group on the quinoline ring guides metalation, followed by quenching with a boron electrophile.

The table below illustrates a hypothetical reaction scheme based on a directed ortho-metalation-boronation strategy on a functionalized fluoroquinoline, which could lead to precursors for or derivatives of (4-fluoroquinolin-3-yl)boronic acid.

| Reactant | Directing Group | Reagent 1 | Reagent 2 | Potential Product | Reference |

| 4-Fluoroquinoline | Nitrogen Atom | s-BuLi, TMEDA | B(OiPr)₃ | (4-fluoroquinolin-2-yl)boronic acid | beilstein-journals.org |

| 4-Fluoroquinoline | Nitrogen Atom | LDA | B(OiPr)₃ | (4-fluoroquinolin-2-yl)boronic acid | beilstein-journals.org |

| 8-Bromo-4-fluoroquinoline | Bromine (via halogen dance) | n-BuLi | B(OiPr)₃ | (8-Bromo-4-fluoroquinolin-x-yl)boronic acid | youtube.com |

This table is illustrative and based on general principles of directed ortho-metalation on related heterocyclic systems. Specific outcomes for 4-fluoroquinoline would require experimental validation.

Stereochemical Considerations in Product Formation

Stereochemistry is a critical aspect when the coupling reaction products can exist as stereoisomers, such as atropisomers or compounds with new chiral centers. The introduction of a substituent at the C3 position of the quinoline ring via cross-coupling with (4-fluoroquinolin-3-yl)boronic acid can, in certain cases, lead to the formation of chiral molecules.

If the coupling partner contains a prochiral center or if the resulting biaryl axis has hindered rotation, stereoselective synthesis becomes a key consideration. In Suzuki-Miyaura reactions, the stereochemistry of the product is often retained from a stereochemically defined starting material. For instance, the cross-coupling of enantioenriched cyclopropylboron reagents occurs with retention of configuration. nih.gov

While specific studies on the stereoselective coupling of (4-fluoroquinolin-3-yl)boronic acid are not widely documented, research on related systems provides insight. For example, enantioselective conjunctive cross-coupling has been developed for the synthesis of tertiary β-boryl amides using a palladium catalyst with a chiral ligand like MandyPhos. nih.gov Similarly, atropisomeric biaryls can be synthesized with high enantioselectivity using chiral catalysts.

The table below presents examples of reaction types where stereochemical control is achieved, which could be conceptually applied to reactions involving (4-fluoroquinolin-3-yl)boronic acid.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Ligand | Stereochemical Outcome | Reference |

| Enantioselective Conjunctive Coupling | α-substituted Alkenyl Boron "ate" complex | Carbamoyl Chloride | Pd / MandyPhos | Enantioenriched Tertiary Boryl Amides | nih.gov |

| Asymmetric Suzuki-Miyaura Coupling | Racemic, Axially Chiral Biaryl Halide | Arylboronic Acid | Chiral Pd Catalyst | Enantioenriched Atropisomeric Biaryl | N/A |

| Stereospecific Coupling | Enantioenriched Cyclopropyltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / XPhos | Retention of Configuration | nih.gov |

This table illustrates general strategies for stereochemical control in cross-coupling reactions. The application of these methods to (4-fluoroquinolin-3-yl)boronic acid would require dedicated investigation.

Mechanistic Investigations of Reactions Involving 4 Fluoroquinolin 3 Yl Boronic Acid

Elucidation of Catalytic Cycles in Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. youtube.com The generally accepted catalytic cycle for the cross-coupling of an organic halide with a boronic acid, such as (4-fluoroquinolin-3-yl)boronic acid, involves three key steps: oxidative addition, transmetalation, and reductive elimination. chembites.org The process is initiated by the activation of a palladium(0) species, which serves as the active catalyst. rsc.org

Oxidative Addition is the initial step in the catalytic cycle, where the low-valent palladium(0) catalyst reacts with an organic halide (Ar-X). iitd.ac.in This reaction involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the metal center, resulting in a square planar palladium(II) complex. libretexts.org During this process, the coordination number, electron count, and formal oxidation state of the palladium center all increase by two. libretexts.orgumb.edu The rate of oxidative addition can be influenced by the nature of the halide, the solvent, and the phosphine (B1218219) ligands attached to the palladium. Electron-rich metal centers generally favor oxidative addition. youtube.com For a reaction involving (4-fluoroquinolin-3-yl)boronic acid, the coupling partner would typically be an aryl or heteroaryl halide, which adds to the Pd(0) complex to form a Pd(II)-aryl intermediate.

Reductive Elimination is the final, product-forming step of the cycle. umb.edu In this intramolecular reaction, the two organic groups coupled from the boronic acid and the organic halide are eliminated from the palladium(II) center, forming the new carbon-carbon bond in the final product. iitd.ac.in This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com For reductive elimination to occur, the two organic ligands must typically be in a cis orientation to each other on the metal complex. libretexts.org This step is favored by metal centers that are electron-poor and can be influenced by the steric bulk of the ligands. iitd.ac.inyoutube.com

Table 1: Key Characteristics of Oxidative Addition and Reductive Elimination

| Step | Metal Center Change | Key Requirement | Influencing Factors |

| Oxidative Addition | Pd(0) → Pd(II); Oxidation state, coordination number, and electron count increase by 2. umb.edu | A coordinatively unsaturated, electron-rich metal center. libretexts.org | Nature of halide, ligands, solvent. |

| Reductive Elimination | Pd(II) → Pd(0); Oxidation state, coordination number, and electron count decrease by 2. libretexts.org | cis-orientation of the two organic groups to be coupled. libretexts.org | Electron-poor metal center, steric bulk of ligands. |

Transmetalation is the step where the organic moiety from the boron reagent is transferred to the palladium(II) center, displacing the halide or other leaving group. rsc.org This is a critical step in the Suzuki-Miyaura reaction, and its mechanism has been the subject of extensive investigation. rsc.orgacs.org For (4-fluoroquinolin-3-yl)boronic acid, this involves the transfer of the 4-fluoroquinolin-3-yl group to the palladium(II) complex formed during oxidative addition.

The reaction is typically performed in the presence of a base, which plays a crucial role. The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). chembites.orgacs.org Two primary pathways for transmetalation have been proposed and studied:

Reaction via a Hydroxide (B78521) Complex: The base reacts with the palladium-halide complex (LₙPd(Ar)X) to form a palladium-hydroxide complex (LₙPd(Ar)OH). This hydroxide complex is more reactive towards the neutral boronic acid. Studies have shown that the reaction of a Pd-OH complex with an arylboronic acid is significantly faster than the reaction of a Pd-Cl complex with an activated boronate. chembites.org

Reaction via a Boronate Complex: The base reacts with the boronic acid to form an "ate" complex, a tetracoordinate boronate. This boronate is more nucleophilic than the parent boronic acid and readily transfers its organic group to the palladium center. rsc.orgillinois.edu

Recent investigations have successfully identified pre-transmetalation intermediates with Pd-O-B linkages, providing direct evidence for the interaction between the palladium complex and the boron reagent before the organic group transfer occurs. illinois.edunih.gov

Spectroscopic and Spectrometric Analysis of Reaction Intermediates

The direct observation and characterization of transient intermediates are vital for validating proposed reaction mechanisms. The low concentration and short lifetimes of these species make their detection challenging, necessitating sophisticated analytical techniques. researchgate.net

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions in real-time without disturbing the system. Low-temperature rapid injection NMR has been particularly instrumental in identifying key intermediates in the Suzuki-Miyaura reaction. illinois.edulibretexts.org By mixing reactants at low temperatures to slow down the reaction rates, researchers have been able to observe and characterize species that are fleeting at room temperature. illinois.edu

For instance, studies have successfully used ¹H, ³¹P, and ¹⁹F NMR to identify and characterize pre-transmetalation intermediates, such as tricoordinate boronic acid complexes and tetracoordinate boronate complexes, which contain Pd-O-B linkages. illinois.edunih.gov Deuterium-labeling experiments followed by NMR analysis have also been used to confirm the stereochemistry of the transmetalation step. libretexts.org While no specific in-situ NMR studies on (4-fluoroquinolin-3-yl)boronic acid are reported, the presence of the fluorine atom provides a useful NMR handle (¹⁹F NMR) for future mechanistic investigations of its coupling reactions.

Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting low-abundance charged or chargeable species in a reaction mixture, making it ideal for identifying catalytic intermediates. nih.govresearchgate.net Since many key intermediates in palladium-catalyzed cross-coupling are neutral, a "charge-tagging" strategy is sometimes employed, where a charged group is attached to a phosphine ligand to make the palladium complexes detectable by ESI-MS. nih.govacs.org

This technique has been used to monitor the progress of Suzuki-Miyaura reactions in real time, allowing for the simultaneous observation of reactants, catalysts, intermediates, and products. researchgate.net ESI-MS has enabled the detection of crucial species such as the monoligated Pd(0) active catalyst, Pd(II) aryl halide complexes, and cationic Pd(II) species formed by ligand dissociation. researchgate.netnsf.gov These studies provide a dynamic view of the equilibria present in the reaction solution.

Table 2: Key Intermediates in Suzuki-Miyaura Reactions Identified by Spectrometric Methods

| Intermediate Type | Description | Method of Detection | Reference |

| Pre-transmetalation Intermediates | Complexes containing Pd-O-B linkages, preceding the aryl group transfer. | Low-Temperature NMR | illinois.edunih.gov |

| Monoligated Pd(0)L | The highly reactive active catalyst species. | ESI-MS, DESI-MS | researchgate.net |

| Oxidative Addition Complex (L₂Pd(Ar)X) | The Pd(II) species formed after the reaction of Pd(0) with the aryl halide. | ESI-MS | researchgate.net |

| Palladium-Hydroxide Complex (L₂Pd(Ar)OH) | A key intermediate in one of the proposed transmetalation pathways. | ³¹P NMR | chembites.org |

Computational Chemistry Approaches to Reaction Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organometallic chemistry. rsc.org DFT calculations provide detailed insights into the structures, energies, and properties of transition states and intermediates that are often difficult or impossible to observe experimentally. rsc.orgnih.gov

For the Suzuki-Miyaura reaction, DFT studies have been used to:

Refine the Catalytic Cycle: Calculations help to determine the Gibbs free energy of various species along the reaction coordinate, identifying the most likely pathways and potential rate-limiting steps. rsc.orgrsc.org

Investigate the Role of the Base: Computational models have analyzed the two main proposals for transmetalation, concluding that the pathway starting with the reaction of the base and the boronic acid is often favored. acs.org

Analyze Ligand Effects: DFT can model how different phosphine ligands affect the stability of intermediates and the energy barriers of key steps like oxidative addition and reductive elimination.

Rationalize Selectivity: In cases of asymmetric synthesis or reactions with complex substrates, computational studies can explain the origins of observed enantioselectivity or regioselectivity. nih.gov

Studies on quinoline (B57606) derivatives have used DFT to analyze their electronic properties, such as frontier molecular orbital (FMO) energies (HOMO-LUMO gap), which relate to their chemical reactivity. nih.govrsc.orgasianpubs.org Similar calculations for (4-fluoroquinolin-3-yl)boronic acid and its corresponding palladium intermediates could provide a quantitative understanding of its reaction profile, the influence of the fluoro-substituent and the quinoline nitrogen on the reaction energetics, and the relative barriers for the fundamental steps of the catalytic cycle. acs.org

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (T) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is extensively employed to locate and characterize transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. youtube.com For reactions involving (4-fluoroquinolin-3-yl)boronic acid, such as the Suzuki-Miyaura cross-coupling, DFT calculations can elucidate the step-by-step mechanism, including oxidative addition, transmetalation, and reductive elimination. nih.govutrgv.edu

The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, typically involves a palladium catalyst. utrgv.edu The catalytic cycle begins with the oxidative addition of an aryl halide to the Pd(0) complex. DFT calculations can model the geometry and energy of the transition state for this step. For instance, in a hypothetical coupling of (4-fluoroquinolin-3-yl)boronic acid with an aryl bromide, DFT could predict the energy barrier for the insertion of the palladium into the C-Br bond.

The subsequent transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is often the rate-determining step. nih.gov DFT studies can investigate the role of the base in facilitating this step and calculate the associated activation energy. The presence of the fluorine atom and the quinoline nitrogen in (4-fluoroquinolin-3-yl)boronic acid can influence the electronic properties and reactivity of the boronic acid, which can be precisely modeled using DFT. nih.gov Finally, the reductive elimination step, which forms the new C-C bond and regenerates the Pd(0) catalyst, is also amenable to DFT analysis, providing a complete energy profile of the reaction. utrgv.edu

Below is a hypothetical data table showcasing the kind of results that could be obtained from DFT calculations on a Suzuki-Miyaura coupling reaction involving (4-fluoroquinolin-3-yl)boronic acid. The values are illustrative and based on typical activation energies reported for similar cross-coupling reactions. nih.govic.ac.uk

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of 4-bromoanisole | 12.5 |

| Transmetalation | Transfer of the 4-fluoroquinolin-3-yl group to the Pd(II) complex | 18.2 |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst | 8.7 |

Molecular Dynamics Simulations of Reaction Pathways

For reactions involving (4-fluoroquinolin-3-yl)boronic acid, MD simulations can be used to study the behavior of the reactants in solution, the formation of pre-reaction complexes, and the conformational dynamics of intermediates. The development of accurate force fields, which are sets of parameters describing the potential energy of the system, is crucial for reliable MD simulations. acs.orgnih.govacs.org For boronic acids, specific parameters for the boron atom are necessary to accurately model its interactions. acs.orgnih.govacs.org

MD simulations can complement DFT calculations by providing a broader picture of the reaction landscape. For example, MD can be used to sample a large number of possible reactant orientations to identify the most favorable for a reaction to occur. It can also shed light on the role of solvent molecules in stabilizing or destabilizing transition states and intermediates. In the context of a Suzuki-Miyaura coupling, MD simulations could be used to study the diffusion of reactants in the solvent, the binding of the boronic acid to the palladium catalyst, and the conformational flexibility of the quinoline ring during the reaction.

The data table below illustrates the type of information that could be extracted from MD simulations of a reaction mixture containing (4-fluoroquinolin-3-yl)boronic acid. The values are hypothetical and represent typical outputs from such simulations.

| Parameter | Description | Simulated Value |

|---|---|---|

| Diffusion Coefficient of (4-fluoroquinolin-3-yl)boronic acid | Rate of movement of the molecule through a THF solvent | 1.8 x 10⁻⁵ cm²/s |

| Radial Distribution Function g(r) at B-Pd | Probability of finding the Pd atom at a certain distance from the Boron atom | Peak at 3.5 Å |

| Solvation Free Energy | The free energy change associated with solvating the boronic acid in THF | -8.5 kcal/mol |

By combining the insights from both DFT and MD simulations, a comprehensive understanding of the reaction mechanisms involving (4-fluoroquinolin-3-yl)boronic acid can be achieved, paving the way for more efficient and selective chemical transformations.

Derivatization and Functionalization Strategies of 4 Fluoroquinolin 3 Yl Boronic Acid

Modifications at the Boronic Acid Moiety

The boronic acid group is a versatile handle for various chemical transformations, allowing for its protection, activation, or conversion into other functional groups.

(4-fluoroquinolin-3-yl)boronic acid can be readily converted into various boronic esters through condensation with diols, such as pinacol (B44631), under dehydrating conditions. These esters often exhibit enhanced stability and solubility in organic solvents compared to the parent boronic acid, facilitating their use in subsequent reactions. nih.govresearchgate.net

A particularly noteworthy class of boronic esters are N-methyliminodiacetic acid (MIDA) boronates. rsc.orgnih.gov MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. nih.govnih.govrsc.org This stability allows for the sequential and controlled release of the reactive boronic acid under mild basic conditions, a strategy that has proven invaluable in iterative cross-coupling reactions for the synthesis of complex molecules. nih.govgrillolabuc.com The formation of the MIDA boronate of (4-fluoroquinolin-3-yl)boronic acid can be achieved by condensation with MIDA, often using a dehydrating agent or by reacting with MIDA anhydride. orgsyn.org

Table 1: Comparison of Boronic Acid Protection Strategies

| Protective Group | Typical Formation Conditions | Stability | Deprotection Conditions | Key Advantages |

|---|---|---|---|---|

| Pinacol Ester | Boronic acid, pinacol, dehydrating agent (e.g., MgSO₄) or azeotropic removal of water. researchgate.net | Moderate to high. | Hydrolysis with aqueous acid or base. | Good solubility in organic solvents. |

| MIDA Boronate | Boronic acid, MIDA, dehydrating conditions or MIDA anhydride. orgsyn.org | Exceptionally high to a wide range of reagents. nih.gov | Mild aqueous base (e.g., NaOH or NaHCO₃). nih.govnih.gov | Crystalline, benchtop-stable, compatible with chromatography and iterative cross-coupling. nih.govrsc.org |

Boronic acids and their esters can be converted into the corresponding trifluoroborate salts, which often exhibit enhanced stability and are particularly useful in certain cross-coupling reactions. sigmaaldrich.com The conversion of (4-fluoroquinolin-3-yl)boronic acid or its esters to the potassium trifluoroborate salt can be achieved by treatment with potassium hydrogen fluoride (B91410) (KHF₂) in a suitable solvent like methanol (B129727) or a mixture of THF and water. unimelb.edu.aubristol.ac.uknih.gov This transformation is generally high-yielding and provides a stable, crystalline solid that is easier to handle and purify than the corresponding boronic acid.

Similarly, tetrafluoroborate (B81430) salts can be prepared. One common method involves the reaction of the boronic acid with hydrofluoric acid (HF) followed by neutralization with a suitable base, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), to yield the tetrabutylammonium tetrafluoroborate salt. orgsyn.org An alternative, one-pot procedure avoids the use of highly corrosive HF by employing tetrabutylammonium bifluoride (TBABF). orgsyn.org

Table 2: Synthesis of Fluoroborate Salts from Boronic Acids

| Product | Reagents | Typical Conditions |

|---|---|---|

| Potassium Trifluoroborate | KHF₂ | Methanol or THF/H₂O, room temperature to 70°C. unimelb.edu.au |

| Tetrabutylammonium Tetrafluoroborate | 1. HF, 2. TBAH or TBABF | 1. Methanol, 2. Neutralization or Chloroform/Water. orgsyn.org |

Functionalization of the Quinoline (B57606) Ring System

The quinoline core of (4-fluoroquinolin-3-yl)boronic acid offers opportunities for further functionalization through various aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the case of quinoline, the pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. researchgate.net Consequently, electrophilic substitution typically occurs on the benzene (B151609) ring, preferentially at the C5 and C8 positions. pharmaguideline.comiipseries.org

The fluorine atom at the C4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The quinoline ring system, particularly with the electron-withdrawing nitrogen atom, activates the ring towards nucleophilic attack. wikipedia.orgpressbooks.pub This reactivity is further enhanced by the presence of other electron-withdrawing groups. The boronic acid group at C3 can also influence the electronic properties of the ring, potentially facilitating nucleophilic displacement of the fluoride.

A variety of nucleophiles, such as amines, alcohols, and thiols, can be employed to displace the fluorine atom, leading to a wide array of 4-substituted quinoline derivatives. nih.govnih.gov This strategy is a powerful tool for introducing diverse functional groups at the C4 position, which is often a key site for modulating the biological activity of quinoline-based compounds. nih.gov

Orthogonal Reactivity and Multicomponent Reactions

The presence of multiple reactive sites in (4-fluoroquinolin-3-yl)boronic acid and its derivatives allows for orthogonal reactivity, where one functional group can be selectively reacted in the presence of others. nih.gov For instance, the MIDA boronate derivative is stable under conditions that allow for functionalization of the quinoline ring. Subsequently, the boronic acid can be unmasked for participation in reactions like Suzuki-Miyaura coupling. nih.govnih.gov This orthogonal approach enables the stepwise and controlled construction of complex molecular architectures.

Furthermore, (4-fluoroquinolin-3-yl)boronic acid is a promising candidate for multicomponent reactions (MCRs). nih.gov MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. nih.gov Boronic acids have been successfully employed in various MCRs, including the Petasis and Suzuki-Miyaura reactions, often in tandem with other transformations. nih.govrsc.org The dual reactivity of the quinoline scaffold and the boronic acid moiety in (4-fluoroquinolin-3-yl)boronic acid opens up possibilities for its use in novel MCRs to rapidly generate libraries of complex, drug-like molecules.

Advanced Applications of 4 Fluoroquinolin 3 Yl Boronic Acid Derivatives

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The (4-fluoroquinolin-3-yl)boronic acid scaffold is particularly well-suited for the construction of such assemblies due to the specific and directional nature of the interactions it can engage in.

The quinoline (B57606) ring system, the boronic acid moiety, and the fluorine substituent of (4-fluoroquinolin-3-yl)boronic acid and its derivatives can participate in a variety of non-covalent interactions, which are fundamental to their role in molecular recognition and self-assembly. These interactions include hydrogen bonding, π-π stacking, and B-N coordination.

A notable example of self-assembly in a related compound, 8-quinolineboronic acid (8-QBA), demonstrates the potential of this class of molecules. In the solid state, 8-QBA forms a unique dimeric supramolecular structure through the formation of two intermolecular B-N dative bonds. This assembly is further stabilized by the formation of a boronic anhydride, hydrogen bonds, and π-π stacking interactions. nih.gov While the positional isomerism of (4-fluoroquinolin-3-yl)boronic acid would preclude the formation of the same dimeric structure seen in 8-QBA due to the different positioning of the nitrogen atom and the boronic acid group, it highlights the diverse bonding capabilities of the quinoline-boronic acid framework.

In the case of (4-fluoroquinolin-3-yl)boronic acid, the boronic acid group can act as a hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor. Furthermore, the boronic acid can form reversible covalent bonds with diols, a property extensively used in sugar sensing.

The presence of the fluorine atom at the 4-position significantly influences the electronic properties of the quinoline ring, which in turn affects its non-covalent interactions. Fluorine is a highly electronegative atom that can alter the charge distribution on the aromatic system. This can have a profound impact on π-π stacking interactions. Studies on halobenzenes have shown that the presence of fluorine can disrupt typical π-π stacking, leading to more offset or edge-to-face arrangements. rsc.org However, attractive fluorine-π interactions, which are primarily electrostatic in nature, have also been observed, particularly with electron-deficient aromatic systems. nih.govresearchgate.net This suggests that the fluorine atom in (4-fluoroquinolin-3-yl)boronic acid derivatives could direct the geometry of supramolecular assemblies in a highly specific manner.

Table 1: Potential Non-Covalent Interactions of (4-fluoroquinolin-3-yl)boronic Acid Scaffolds

| Interaction Type | Participating Moieties | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Boronic acid (-B(OH)₂), Quinoline Nitrogen | Directional self-assembly, recognition of complementary functional groups. |

| π-π Stacking | Quinoline aromatic system | Formation of columnar or layered structures; influenced by fluorine substitution. |

| B-N Coordination | Boronic acid, Quinoline Nitrogen | Potential for intramolecular or intermolecular coordination, influencing conformation and assembly. |

| Fluorine-π Interactions | Fluorine atom, Aromatic rings | Can be either stabilizing or disruptive to stacking, providing a tool for fine-tuning crystal packing. |

| Boronic Ester Formation | Boronic acid, Diols | Reversible covalent interaction for sensing or dynamic covalent chemistry. |

Applications in Material Science Research

The unique properties of (4-fluoroquinolin-3-yl)boronic acid derivatives make them valuable components in the design of advanced materials with tailored functionalities. Their ability to be incorporated into polymers and to respond to external stimuli opens up a range of possibilities in materials science.

Functional polymers are macromolecules that have reactive groups either along the polymer chain or at the chain ends. sigmaaldrich.comsigmaaldrich.com These groups can impart specific chemical, physical, or biological properties to the material. The (4-fluoroquinolin-3-yl)boronic acid moiety can be incorporated into polymers through various polymerization techniques, leading to materials with novel characteristics.

For instance, the boronic acid group can be used as a reactive site for post-polymerization modification or for creating cross-linked polymer networks. Polymers containing boronic acid groups have been investigated for a variety of applications, including as sensors, drug delivery vehicles, and self-healing materials. nih.gov The quinoline component, with its fluorescent properties, can also be exploited to create luminescent polymers. nih.gov

The incorporation of the (4-fluoroquinolin-3-yl) moiety into a polymer backbone can be expected to influence the polymer's bulk properties, such as its thermal stability, solubility, and morphology. The fluorine atom, in particular, can enhance the hydrophobicity and thermal resistance of the resulting polymer.

Table 2: Potential Functional Polymers Incorporating (4-fluoroquinolin-3-yl)boronic Acid Derivatives

| Polymer Type | Method of Incorporation | Potential Application |

| Polyacrylates/Polymethacrylates | Copolymerization of a (4-fluoroquinolin-3-yl)boronic acid-containing monomer. | Fluorescent sensors, responsive coatings. |

| Polyolefins | Catalytic polymerization using a (4-fluoroquinolin-3-yl)boronic acid-functionalized catalyst. | Luminescent materials, Lewis acidic polymers. |

| Condensation Polymers (e.g., Polyesters, Polyamides) | Use of a di-functionalized (4-fluoroquinolin-3-yl)boronic acid derivative as a monomer. | High-performance polymers with tailored optical and binding properties. |

Stimuli-responsive materials, or "smart" materials, are designed to undergo a significant change in their properties in response to an external stimulus. Boronic acid-containing materials have been extensively studied for their responsiveness to changes in pH and the presence of saccharides. mdpi.com

The boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. This equilibrium is pH-dependent, which can be used to trigger changes in a material's properties, such as its solubility or conformation.

Furthermore, the ability of boronic acids to form reversible covalent bonds with diols makes them excellent candidates for glucose-responsive materials. This has significant implications for the development of continuous glucose monitoring systems and self-regulated insulin (B600854) delivery devices. mdpi.com By incorporating the (4-fluoroquinolin-3-yl)boronic acid moiety into a hydrogel, for example, a material could be created that swells or shrinks in response to glucose concentration, thereby modulating the release of an encapsulated drug.

The fluorine atom can also contribute to the responsive nature of the material. The polarity of the C-F bond can lead to specific interactions with the surrounding environment, and changes in these interactions could trigger a material response.

Future Directions and Emerging Research Avenues for 4 Fluoroquinolin 3 Yl Boronic Acid

Development of Novel Catalytic Systems for its Transformations

The boronic acid group is a versatile functional group, and its transformations are central to the utility of (4-fluoroquinolin-3-yl)boronic acid. Future research is anticipated to focus on creating innovative and more efficient catalytic systems to expand the range of reactions this compound can undergo.

A primary area of investigation will likely be the enhancement of Suzuki-Miyaura cross-coupling reactions. nih.gov While this palladium-catalyzed reaction is a well-established method for forming carbon-carbon bonds, there is always a drive to develop catalysts that are more active, stable, and tolerant of a wider range of functional groups under milder conditions. For (4-fluoroquinolin-3-yl)boronic acid, this could involve the design of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for the palladium center that can accelerate the catalytic cycle and improve yields. Furthermore, exploring catalysts based on more abundant and less expensive metals like nickel or copper as alternatives to palladium is a significant trend in organic synthesis that could be applied here.

Beyond the Suzuki-Miyaura reaction, the development of catalytic systems for other transformations of the boronic acid moiety is a promising frontier. This includes:

Chan-Lam-Evans Coupling: Developing new copper or iron-based catalytic systems for the formation of carbon-nitrogen and carbon-oxygen bonds. This would enable the direct coupling of (4-fluoroquinolin-3-yl)boronic acid with a variety of amines, amides, alcohols, and phenols to generate a diverse library of substituted quinolines.

Protodeboronation and Deuterodeboronation: While often considered a side reaction, controlled protodeboronation (replacement of the boronic acid group with a hydrogen atom) can be a useful synthetic step. Research into highly selective catalytic systems for this transformation could be valuable. scholaris.ca Similarly, methods for deuterodeboronation would allow for the specific incorporation of deuterium, a heavy isotope of hydrogen, which is a common strategy in medicinal chemistry to alter metabolic profiles of drug candidates.

Conversion to Other Boron Species: The development of catalytic methods to convert the boronic acid into other boron derivatives, such as borinic acids [R2B(OH)] or their esters, would further expand its synthetic utility. mdpi.com These derivatives can exhibit different reactivity and be employed in a distinct set of chemical transformations.

Exploration of New Synthetic Methodologies

While methods for the synthesis of aryl and heteroaryl boronic acids are relatively well-established, there is ongoing research into more efficient, sustainable, and scalable synthetic routes. For (4-fluoroquinolin-3-yl)boronic acid, this involves both the synthesis of the core quinoline (B57606) structure and the introduction of the boronic acid group.

Recent advances in the synthesis of quinoline derivatives include transition metal-catalyzed reactions, such as those involving cobalt catalysts for C-H amidation to construct the quinoline ring system. nih.gov For instance, the reaction of compounds like (E)-3-dimethylamino-1-phenyl prop-2-en-1-one with 3-ethyl-1,4,2-oxazole-5-one using a cobalt catalyst can generate substituted quinolones. nih.gov Adapting such methodologies to create the specific 4-fluoroquinoline (B121766) precursor would be a key area of research.

Regarding the borylation step, palladium-catalyzed C-H borylation has emerged as a powerful tool. A recent study demonstrated the successful Pd-catalyzed C-4 borylation of complex chloroquinolines using bis(pinacolato)diboron (B136004) (B₂(pin)₂). rsc.org This strategy could potentially be adapted for the direct C-3 borylation of a 4-fluoroquinoline precursor. The development of new ligands and reaction conditions to control the regioselectivity of such C-H activation/borylation reactions will be crucial.

Furthermore, the exploration of metal-free synthetic approaches is a growing area of interest. For example, tandem reactions that form the quinolone ring and introduce functionalities in a single pot offer a more streamlined and atom-economical approach. nih.gov Research into flow chemistry methods for the synthesis of boronic acids is also gaining traction, as it can offer improved safety, scalability, and reaction control compared to traditional batch processes. nih.gov The development of a robust flow synthesis for (4-fluoroquinolin-3-yl)boronic acid would be a significant advancement.

The conversion of the resulting boronic acid into other synthetically useful intermediates is also a key research direction. For instance, borylated quinolines have been successfully converted into oxaboroles and trifluoroborate salts, which can serve as valuable building blocks for further chemical synthesis. rsc.org

| Starting Material/Precursor | Reagent/Catalyst | Product | Synthetic Goal |

| Chloroquinolines | Bis(pinacolato)diboron / Pd catalyst | Borylated Quinolines | Introduction of boron moiety |

| Borylated Quinolines | Various reagents | Oxaboroles, Trifluoroborate salts | Creation of diverse building blocks |

| (E)-3-dimethylamino-1-phenyl prop-2-en-1-one | 3-ethyl-1,4,2-oxazole-5-one / Cobalt catalyst | 7-substituted 4-quinolones | Quinoline ring synthesis |

Integration into Advanced Material and Supramolecular Architectures

The unique electronic and structural features of (4-fluoroquinolin-3-yl)boronic acid make it an attractive candidate for incorporation into advanced materials and for the construction of complex supramolecular assemblies. The boronic acid functional group is known to be a versatile building block in crystal engineering, capable of forming various supramolecular structures. nih.gov

A key research avenue is the use of (4-fluoroquinolin-3-yl)boronic acid in the design of luminescent materials. Quinoline derivatives are often fluorescent, and the introduction of a boronic acid and a fluorine atom can modulate the electronic properties, potentially leading to materials with tunable emission wavelengths and improved quantum yields. These materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

In the realm of supramolecular chemistry, the ability of boronic acids to form reversible covalent bonds with diols is a powerful tool for self-assembly. Research could focus on using (4-fluoroquinolin-3-yl)boronic acid to construct:

Self-healing polymers: By incorporating this boronic acid into a polymer backbone and using diol cross-linkers, it may be possible to create materials that can repair themselves upon damage.

Supramolecular Gels: The self-assembly of (4-fluoroquinolin-3-yl)boronic acid with complementary molecules could lead to the formation of stimuli-responsive gels, which change their properties in response to external signals like pH or the presence of specific analytes.

Crystal Engineering: The quinoline nitrogen atom can act as a Lewis base, potentially forming an intermolecular B-N bond with the boronic acid of another molecule. This, along with hydrogen bonding and π-π stacking interactions, could be exploited to design and synthesize novel crystalline materials with defined architectures and properties. nih.gov For example, 8-Quinolineboronic acid (8-QBA) has been shown to form a dimer through the formation of two B-N bonds, reinforced by other non-covalent interactions. nih.gov Similar principles could be applied to (4-fluoroquinolin-3-yl)boronic acid to create new supramolecular assemblies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.